N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(1-(2-Methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and an acetamide linker connected to a naphthalen-2-yloxy moiety.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-13-12-22-10-8-18(9-11-22)21-20(23)15-25-19-7-6-16-4-2-3-5-17(16)14-19/h2-7,14,18H,8-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGBEJIWFRMWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents such as 2-methoxyethyl chloride.
Formation of the Naphthalen-2-yloxy Group: This group can be synthesized through etherification reactions involving naphthol and appropriate alkylating agents.
Coupling of the Fragments: The final step involves coupling the piperidine derivative with the naphthalen-2-yloxy acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Therapeutic Applications
1. Cancer Therapy
Research indicates that N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide may exhibit anticancer properties. A study demonstrated that similar piperidine derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic Bcl-2 proteins, which are often overexpressed in tumors. The compound's structural features allow it to interact effectively with these proteins, potentially leading to enhanced cytotoxicity against various cancer cell lines .
2. Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It is hypothesized that compounds with similar piperidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, which is crucial for cognitive function .
3. Antioxidant Activity
Recent studies have suggested that piperidine derivatives may possess antioxidant properties. This is significant as oxidative stress is a contributing factor in many diseases, including cancer and neurodegenerative disorders. The ability to scavenge free radicals could enhance the therapeutic profile of this compound .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study using FaDu hypopharyngeal tumor cells, a derivative of this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study employed a three-component cycloaddition reaction followed by enamine formation, leading to a product with enhanced biological activity .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer’s disease. The study revealed that compounds similar to this compound could significantly inhibit AChE activity while promoting neuroprotection against beta-amyloid-induced toxicity .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Induces apoptosis by inhibiting Bcl-2 proteins | Enhanced cytotoxicity in tumor models compared to standard treatments |
| Neurodegenerative Diseases | Inhibits AChE and BuChE, increasing acetylcholine levels | Potential improvement in cognitive functions observed |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress | Protective effects against cellular damage noted |
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the central nervous system, leading to modulation of neurotransmitter release.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction Pathways: Modulation of signal transduction pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Difference: Replaces the 1-(2-methoxyethyl)piperidine group with a 2-morpholinoethyl moiety.
- Key Insight : The morpholine ring may enhance solubility compared to the methoxyethyl-piperidine group, though direct comparisons are lacking.
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661)
Octfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structural Difference : Features a 2-fluorophenyl group and a phenethyl-piperidine substituent.
- Pharmacological Profile : A fentanyl analog, indicating opioid receptor activity, unlike the naphthalenyloxyacetamide core .
- Key Insight : The phenethyl-piperidine group is common in analgesics, highlighting the scaffold’s versatility across therapeutic areas.
Analogs with Modified Acetamide Linkers
N-(1-(2-Methoxyethyl)piperidin-4-yl)methyl)ethanediamide (BI81801)
2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)acetamide
- Structural Difference : Incorporates a fluorobenzoyl group on the piperidine and a 2-methoxyethyl acetamide.
- Key Insight : The fluorobenzoyl substituent could enhance metabolic stability and target affinity .
Biological Activity
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological profiles, including antipsychotic, analgesic, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central to its biological activity |
| Naphthalene Moiety | Enhances lipophilicity and binding |
| Methoxyethyl Group | Influences pharmacokinetics |
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin (5-HT) receptors. This interaction may lead to functional selectivity, influencing downstream signaling pathways that are crucial for its therapeutic effects.
Pharmacological Effects
- Antipsychotic Activity :
- Analgesic Properties :
- Anti-inflammatory Effects :
Study 1: Antipsychotic Activity
A study conducted on a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited significant selectivity for the 5-HT2C receptor over the 5-HT2A receptor, suggesting a reduced side effect profile compared to traditional antipsychotics .
Study 2: Analgesic Effects
In a rodent model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This effect was attributed to its action on central pain pathways .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties revealed that the compound inhibited the production of TNF-alpha and IL-6 in vitro, indicating its potential utility in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antipsychotic Activity | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide | Moderate | No | Limited |
| N-(1-(3-methoxypropyl)piperidin-4-yl)-phenoxyacetamide | No | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
